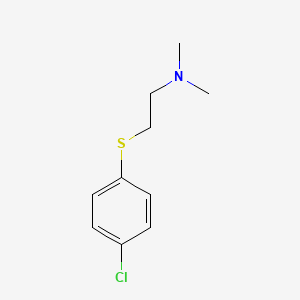
ETHYLAMINE, 2-((p-CHLOROPHENYL)THIO)-N,N-DIMETHYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYLAMINE, 2-((p-CHLOROPHENYL)THIO)-N,N-DIMETHYL- typically involves the reaction of p-chlorophenylthiol with N,N-dimethylethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent quality and efficiency. Additionally, purification steps, such as distillation or recrystallization, may be employed to remove any impurities and obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
ETHYLAMINE, 2-((p-CHLOROPHENYL)THIO)-N,N-DIMETHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethylamine or p-chlorophenylthio groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
ETHYLAMINE, 2-((p-CHLOROPHENYL)THIO)-N,N-DIMETHYL- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ETHYLAMINE, 2-((p-CHLOROPHENYL)THIO)-N,N-DIMETHYL- involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are the subject of ongoing research and may vary depending on the specific application and context.
Comparación Con Compuestos Similares
ETHYLAMINE, 2-((p-CHLOROPHENYL)THIO)-N,N-DIMETHYL- can be compared with other similar compounds, such as:
p-Chlorophenethylamine: Similar structure but lacks the thio and dimethyl groups.
N,N-Dimethylphenethylamine: Similar structure but lacks the p-chlorophenylthio group.
Thioanisole: Contains a thio group but lacks the ethylamine and p-chlorophenyl groups.
The uniqueness of ETHYLAMINE, 2-((p-CHLOROPHENYL)THIO)-N,N-DIMETHYL- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
90945-21-4 |
|---|---|
Fórmula molecular |
C10H14ClNS |
Peso molecular |
215.74 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)sulfanyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C10H14ClNS/c1-12(2)7-8-13-10-5-3-9(11)4-6-10/h3-6H,7-8H2,1-2H3 |
Clave InChI |
MIFJAUGAPOMIAH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCSC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Butane-1-sulfinyl)butoxy]-4-methylbenzene](/img/structure/B14358825.png)
![2-{2-[3-(3-Methylphenyl)prop-2-en-1-yl]hydrazinylidene}propanoic acid](/img/structure/B14358829.png)
![1-(2-{(Z)-[2-(Pyrrolidin-1-yl)phenyl]-NNO-azoxy}phenyl)pyrrolidine](/img/structure/B14358831.png)
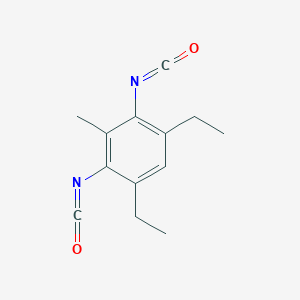
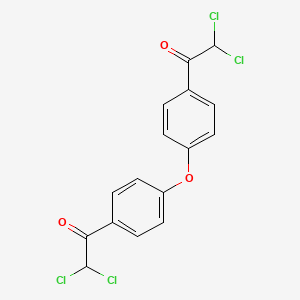
![{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14358846.png)
![1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol](/img/structure/B14358862.png)
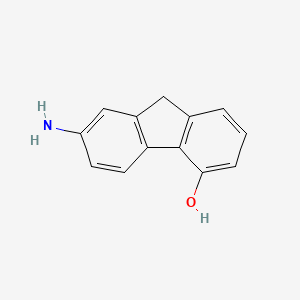

![2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide](/img/structure/B14358878.png)
![1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole](/img/structure/B14358894.png)
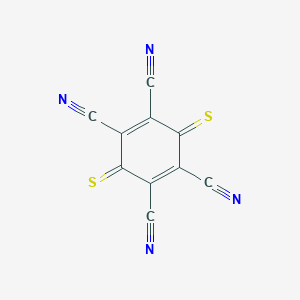
![{[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14358900.png)
![4-[Bis(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14358902.png)
